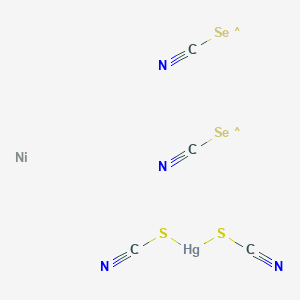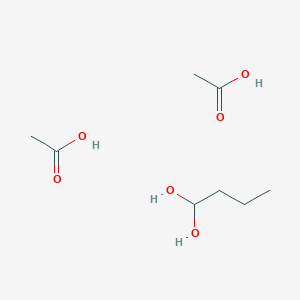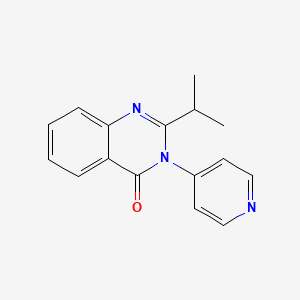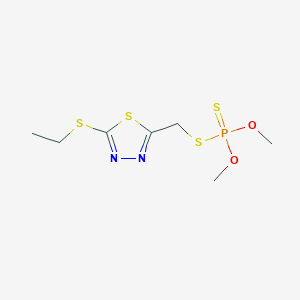![molecular formula C13H16N4O3 B14681278 Carbamic acid, [1-[(butylamino)carbonyl]-1H-benzimidazol-2-yl]- CAS No. 29095-17-8](/img/structure/B14681278.png)
Carbamic acid, [1-[(butylamino)carbonyl]-1H-benzimidazol-2-yl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, [1-[(butylamino)carbonyl]-1H-benzimidazol-2-yl]- is a chemical compound with the molecular formula C14H18N4O3. It is also known by its common name, Benomyl . This compound is widely recognized for its use as a fungicide in agriculture, where it helps protect crops from fungal infections .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Carbamic acid, [1-[(butylamino)carbonyl]-1H-benzimidazol-2-yl]- can be synthesized through a multi-step process. One common method involves the reaction of benzimidazole with butyl isocyanate to form the intermediate compound, which is then treated with methyl chloroformate to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale reactions under controlled conditions. The process often includes the use of solvents and catalysts to optimize yield and purity. The reaction conditions, such as temperature and pressure, are carefully monitored to ensure the desired product is obtained efficiently .
Análisis De Reacciones Químicas
Types of Reactions
Carbamic acid, [1-[(butylamino)carbonyl]-1H-benzimidazol-2-yl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into simpler derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives, while reduction can produce simpler amines .
Aplicaciones Científicas De Investigación
Carbamic acid, [1-[(butylamino)carbonyl]-1H-benzimidazol-2-yl]- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its effects on fungal growth and its potential as an antifungal agent.
Medicine: Research explores its potential therapeutic uses, particularly in treating fungal infections.
Industry: It is widely used in agriculture as a fungicide to protect crops from fungal diseases.
Mecanismo De Acción
The mechanism of action of carbamic acid, [1-[(butylamino)carbonyl]-1H-benzimidazol-2-yl]- involves inhibiting the growth of fungi by interfering with their cellular processes. The compound targets specific enzymes and pathways essential for fungal cell division and growth, ultimately leading to the death of the fungal cells .
Comparación Con Compuestos Similares
Similar Compounds
- Carbamic acid, [1-[(butylamino)carbonyl]-1H-benzimidazol-2-yl]-, methyl ester
- 2-Benzimidazolecarbamic acid, 1-(butylcarbamoyl)-, methyl ester
Uniqueness
Carbamic acid, [1-[(butylamino)carbonyl]-1H-benzimidazol-2-yl]- is unique due to its specific structure, which imparts its fungicidal properties. Compared to similar compounds, it has a broader spectrum of activity against various fungal species and is more effective in agricultural applications .
Propiedades
Número CAS |
29095-17-8 |
|---|---|
Fórmula molecular |
C13H16N4O3 |
Peso molecular |
276.29 g/mol |
Nombre IUPAC |
[1-(butylcarbamoyl)benzimidazol-2-yl]carbamic acid |
InChI |
InChI=1S/C13H16N4O3/c1-2-3-8-14-12(18)17-10-7-5-4-6-9(10)15-11(17)16-13(19)20/h4-7H,2-3,8H2,1H3,(H,14,18)(H,15,16)(H,19,20) |
Clave InChI |
JYBGVFYNRAPJRJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCNC(=O)N1C2=CC=CC=C2N=C1NC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


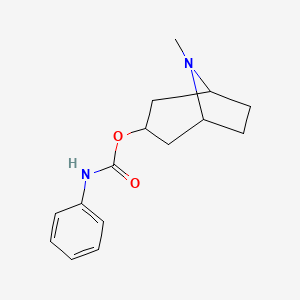

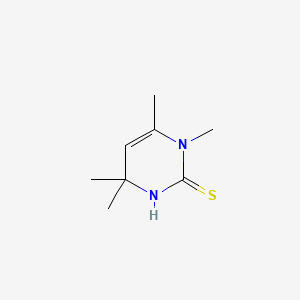
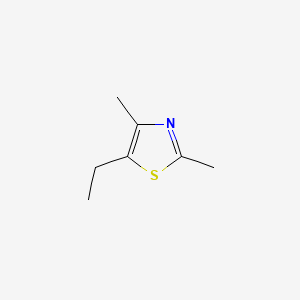
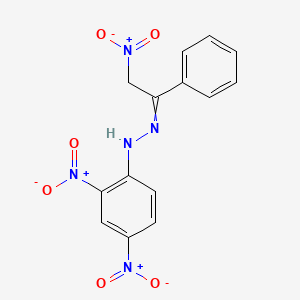
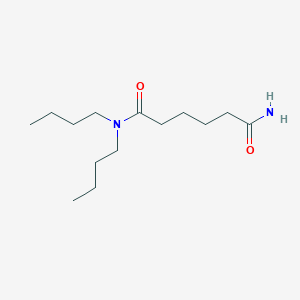
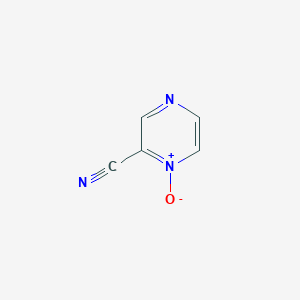

![3-Chloro-4-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14681259.png)
